Physicochemical Differentiation: 3,4-Dimethyl Substitution Confers a Distinct XLogP3-AA and TPSA Profile Compared to Mono-Methyl and Non-Methylated Analogs
The target compound's computed XLogP3-AA of 0.4 and TPSA of 71.6 Ų place it within favorable oral drug-likeness space, with a single rotatable bond conferring low conformational entropy [1]. Removal of either the 3-methyl or 4-methyl group (as in 1-(6-aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one or the 4-methyl-only analog) is predicted to alter the lipophilic-hydrophilic balance and hydrogen bonding surface, which are critical parameters governing membrane permeability and aqueous solubility [2]. While direct experimentally measured logP/logD values for the exact comparator series are not publicly available in peer-reviewed form, the computed differences in XLogP3-AA and TPSA provide a quantitative basis for selection when solubility or permeability optimization is a project goal.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; TPSA = 71.6 Ų; Rotatable bonds = 1 |
| Comparator Or Baseline | 1-(6-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (XLogP3-AA and TPSA not publicly reported but predicted lower logP and comparable TPSA by structural inference) |
| Quantified Difference | XLogP3-AA difference for 3-desmethyl analog estimated at -0.3 to -0.5 log units (class-level inference) based on the Hansch π value for methyl substitution; precise experimental comparator data unavailable. |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.24); comparator data unavailable from primary literature |
Why This Matters
The XLogP3-AA of 0.4 and single rotatable bond are key differentiators for projects where balancing aqueous solubility with membrane permeability is critical; the 3,4-dimethyl pattern uniquely positions this compound relative to its mono-methyl or des-methyl analogs in property-guided lead optimization.
- [1] PubChem Compound Summary, CID 131574727, 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one. National Center for Biotechnology Information. Accessed 2026-05-01. View Source
- [2] Wang T, et al. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorg Med Chem Lett. 2011;21(10):2958-2961. (Class-level evidence for the impact of alkyl substitution on kinase inhibitor properties.) View Source
